Cyclohexyldimethoxymethylsilane
Description
Significance of Organosilanes in Contemporary Chemical Research
Organosilanes are a class of organometallic compounds featuring a silicon-carbon bond, a structural characteristic that imparts a unique combination of properties. zmsilane.com This versatility makes them indispensable in modern chemical research and various industrial applications. zmsilane.comdakenchem.com They serve as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.netspast.org The dual reactivity of organosilanes, stemming from their organic functional groups and hydrolyzable alkoxy groups, allows them to bridge the interface between organic and inorganic materials. researchgate.netspast.org This capability is crucial in the development of high-performance materials, coatings, adhesives, and sealants. zmsilane.comdakenchem.com Furthermore, organosilanes are often considered a more environmentally friendly alternative to some traditional chemical counterparts. zmsilane.commsu.edu
The core of their functionality lies in the silicon-carbon bond and the functional groups attached to the silicon atom. zmsilane.com These functional groups, which can include amino, epoxy, or methacryloxy moieties, dictate the compound's interaction with various substrates, enabling tailored performance enhancements. zmsilane.com Through hydrolysis and condensation reactions, organosilanes form stable siloxane (Si-O-Si) bonds, which are key to their ability to form robust networks and modify surfaces. researchgate.netspast.org
Overview of Cyclohexyldimethoxymethylsilane within Organosilicon Chemistry
This compound, with the chemical formula C9H20O2Si, is a specific type of organosilane that has carved out a niche in several areas of chemical synthesis and material science. guidechem.com It is a colorless liquid characterized by a cyclohexyl group, a methyl group, and two methoxy (B1213986) groups attached to a central silicon atom. guidechem.com This structure makes it particularly useful in a number of applications.
One of its most prominent roles is as an external electron donor in Ziegler-Natta catalysts for propylene (B89431) polymerization. lanyachem.comottokemi.commdpi.com In this capacity, it plays a crucial role in controlling the stereoregularity of the resulting polypropylene (B1209903), thereby influencing its physical and mechanical properties. mdpi.commdpi.com The use of external donors like this compound is a key strategy for producing polypropylene with high isotacticity and improved yield. mdpi.commdpi.com
Beyond its catalytic applications, this compound is also employed in organic synthesis as a protecting group for alcohols and as a surface modifier. guidechem.comlookchem.com Its ability to selectively protect hydroxyl groups allows for specific chemical transformations to occur at other sites of a molecule. guidechem.com As a surface modifier, it can alter the properties of materials to enhance hydrophobicity, adhesion, or biocompatibility. lookchem.com
Historical Development of this compound Research Trajectories
The development of research surrounding this compound is closely tied to the advancements in Ziegler-Natta catalysis for polypropylene production. The quest for more efficient and selective catalysts led to the exploration of various organosilane compounds as external electron donors. This compound, often referred to as "Donor-C" or "C-donor" in industrial contexts, emerged as a highly effective option. researchgate.netmdpi.comgoogle.com
Early research focused on synthesizing the compound through methods like the Grignard reagent method and hydrosilylation processes. google.comresearchgate.net One synthetic route involves the reaction of methyl-phenyl-dimethoxysilane with hydrogen in the presence of a Raney nickel-chromium catalyst. prepchem.com Another approach utilizes the reaction of dichloromethylsilane (B8780727) with cyclohexene (B86901), followed by a reaction with methanol (B129727). researchgate.net
Subsequent research has largely concentrated on its application in propylene polymerization. Studies have investigated the impact of this compound on catalyst activity, polymer isotacticity, and molecular weight distribution. researchgate.netmdpi.com Comparisons with other external donors, such as dicyclopentyldimethoxysilane (B162888) (Donor-D), have been conducted to understand the structure-performance relationships of these silane (B1218182) modifiers. mdpi.com The ongoing research continues to explore new synthesis methods and optimize its performance in catalytic systems. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJCABYOVIHNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1CCCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864805 | |
| Record name | Cyclohexyl(methyl)dimethoxysilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
17865-32-6 | |
| Record name | Cyclohexyldimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexyl(methyl)dimethoxysilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclohexyldimethoxymethylsilane
Grignard Reagent-Based Synthesis of Cyclohexyldimethoxymethylsilane
The Grignard reaction is a cornerstone in organosilicon chemistry for forming silicon-carbon bonds. researchgate.netgelest.com This method is particularly significant for creating specialty silanes. researchgate.net The synthesis of this compound via a Grignard reagent typically involves the reaction of a cyclohexylmagnesium halide with dimethoxymethylsilane.
Mechanistic Pathways of Grignard Reactions in Organosilane Synthesis
The mechanism of the Grignard reaction with alkoxysilanes, such as those used to produce this compound, is understood to proceed through the formation of a complex between the Grignard reagent and the silane (B1218182). researchgate.net In this process, the Grignar reagent, which is a strong nucleophile due to the highly polar carbon-magnesium bond, attacks the electrophilic silicon atom of the silane. youtube.com This displaces a donor molecule, commonly an ether solvent, that is bound to the magnesium center. researchgate.net The resulting intermediate then proceeds to form the final product. researchgate.net The reactivity of the Grignard reagent is such that it can attack any partially positive center, making the choice of solvent and reaction conditions critical to avoid unwanted side reactions. youtube.com
The general pathway can be visualized as the carbanion-like carbon of the Grignard reagent attacking the partially positive silicon atom, leading to the substitution of a leaving group on the silane. youtube.com The reaction is highly versatile, allowing for the introduction of a wide range of organic groups onto the silicon atom. researchgate.net
Influence of Reaction Parameters on this compound Yield and Purity
Several factors can influence the outcome of the Grignard synthesis of this compound. The ratio of reactants is crucial; for instance, a large excess of the Grignard reagent is often used to ensure complete reaction and drive the equilibrium towards the desired product. researchgate.net The choice of solvent is also paramount. While ether solvents are common, their polarity can affect the reactivity of the Grignard reagent. researchgate.net
The order of addition of reagents can also dictate the selectivity of the reaction. "Normal addition," where the silane is added to the Grignard reagent, is typically preferred when full substitution is the goal. Conversely, "reverse addition," adding the Grignard reagent to the silane, is used when partial substitution is desired. gelest.com For this compound, controlling the stoichiometry to achieve monosubstitution is key.
The byproducts of the reaction, such as alkoxymagnesium halides, can also play a role. These byproducts can complex with the Grignard reagent, potentially enhancing its nucleophilicity and accelerating the reaction. However, if the alkoxide is sterically bulky, it can hinder the reaction and decrease the rate. researchgate.net
Solvent-Free Synthetic Approaches for this compound
A notable advancement in the synthesis of this compound is the development of a solvent-free, one-step process. google.com This method utilizes methyltrimethoxysilane, a cyclohexane (B81311) halide, and magnesium powder as the primary raw materials. google.com The reaction is conducted under a nitrogen atmosphere and involves heating the mixture with a catalyst. google.com A small initial portion of the cyclohexane halide is added, and the mixture is refluxed before the remainder is introduced. google.com This solventless approach offers several advantages, including a simplified and more environmentally friendly process, as well as potentially higher yields and conversion rates. google.com
Table 1: Parameters for Solvent-Free Synthesis of this compound google.com
| Parameter | Value |
| Molar Ratio (Methyltrimethoxysilane:Cyclohexane Halide:Magnesium) | 1 : 1 : 1-1.5 |
| Catalyst Amount (% of Methyltrimethoxysilane weight) | 0.1 - 0.5% |
| Initial Cyclohexane Halide Addition (% of total) | 5 - 15% |
| Reflux Time | 30 - 40 minutes |
| Post-Addition Incubation Time | 30 - 40 minutes |
Silicon-Hydrogen Additive Process for this compound Formation
The silicon-hydrogen additive process, also known as hydrosilylation, is another major route for the synthesis of organosilanes, including this compound. google.comresearchgate.net This atom-economical reaction involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double bond. nih.govmdpi.com
Role of Catalysis in Silicon-Hydrogen Addition Reactions
Catalysis is central to the hydrosilylation process. Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are widely used due to their high activity. nih.govsigmaaldrich.com These catalysts facilitate the addition of the Si-H bond to an alkene. researchgate.net The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product. researchgate.net
Other transition metals like rhodium, ruthenium, iridium, and palladium have also been employed as catalysts. nih.gov More recently, there has been a push towards using more earth-abundant first-row transition metals like iron, cobalt, and nickel to reduce costs and environmental impact. nih.govresearchgate.net Rhenium complexes have also shown promise as effective catalysts for hydrosilylation. nih.govmdpi.com The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction. sigmaaldrich.com
Optimization of Reaction Conditions for this compound Synthesis
The synthesis of this compound via hydrosilylation has been studied to optimize reaction conditions for maximum yield and purity. researchgate.net One approach involves the hydrosilylation of dichloromethylsilane (B8780727) with cyclohexene (B86901) using a platinum complex catalyst to form the intermediate cyclohexylmethyldichlorosilane. researchgate.net This intermediate is then reacted with methanol (B129727) to produce the final product. researchgate.net
Table 2: Optimized Conditions for the Synthesis of Cyclohexylmethyldichlorosilane (Intermediate) researchgate.net
| Parameter | Optimal Value |
| Molar Ratio (Dichloromethylsilane:Cyclohexene) | 1.12 |
| Reaction Temperature | 85-90°C |
| Pressure | 0.7-0.8 MPa |
| Reaction Time | 5-6 hours |
| Catalyst Dosage (per mole of cyclohexene) | 1.0 g |
| Promoter (Benzaldehyde) Dosage | 2.0 g |
Under these optimized conditions, the yield of the intermediate can reach up to 89.6% with a purity of 99.61%. researchgate.net The subsequent reaction with methanol to form this compound is also optimized in a two-stage process, with controlled molar ratios and temperature to achieve a yield of up to 78.3% and a purity of 99.75%. researchgate.net
Organic Alkali Metal Method in this compound Production
The synthesis of organosilanes, including this compound, can be achieved through methods employing organic alkali metal reagents. One of the classic examples of such a method is the Wurtz-Fittig reaction, which involves the coupling of a haloalkane and a halosilane in the presence of an alkali metal, typically sodium.
In the context of producing CHMMS, this method would theoretically involve the reaction of a cyclohexyl halide (e.g., chlorocyclohexane) with a methyldialkoxychlorosilane or a related silicon precursor in the presence of an alkali metal like sodium. The fundamental reaction proceeds via a reductive coupling mechanism.
The general steps of the Wurtz-Fittig type reaction for CHMMS synthesis can be outlined as follows:
Formation of an Organoalkali Reagent: The alkali metal reacts with the cyclohexyl halide to form a highly reactive cyclohexyl-alkali metal intermediate.
Nucleophilic Attack: This organoalkali compound then acts as a potent nucleophile, attacking the silicon atom of the chlorosilane precursor.
Product Formation: The coupling of the cyclohexyl group to the silicon atom results in the formation of this compound and an alkali metal halide as a byproduct.
Comparative Analysis of this compound Synthetic Routes
The industrial production of this compound is primarily dominated by two other major synthetic routes: the Grignard reagent method and the hydrosilylation process. A comparative analysis of these methods alongside the organic alkali metal method highlights their respective advantages and disadvantages.
The main synthesis routes for this compound include the Grignard reagent method, the silicon-hydrogen addition process (hydrosilylation), and the organic alkali metal method. google.com
Grignard Reagent Method: This is a widely used method for forming carbon-silicon bonds. It involves the reaction of a Grignard reagent, in this case, cyclohexylmagnesium halide, with a suitable silane precursor like methyltrimethoxysilane. A solvent-free, one-step synthesis has been developed, which simplifies the process and improves yield. google.com In this method, methyltrimethoxysilane, a cyclohexane halide, and magnesium powder are reacted at a molar ratio of 1:1:1-1.5. google.com This approach can achieve a yield of up to 91.7%. google.com Another variation of the Grignard synthesis can yield methyl cyclohexyl dimethoxysilane (B13764172) at 70-80% without the use of an ether solvent. google.com
Hydrosilylation (Silicon-Hydrogen Addition): This method involves the addition of a silicon-hydride bond across a double bond, typically catalyzed by a platinum complex. For CHMMS, this would involve the hydrosilylation of cyclohexene with methyldimethoxysilane. A study on this method showed the synthesis of an intermediate, cyclohexylmethyl dichlorosilane (B8785471) (CMCS), from dichloromethylsilane (DCMS) and cyclohexene, which then reacts with methanol to produce CHMMS. researchgate.net The optimal conditions for the synthesis of the intermediate CMCS resulted in a yield of 89.6%. researchgate.net The subsequent reaction to form CHMMS achieved a yield of up to 78.3%. researchgate.net A significant drawback of this method is the high cost and difficulty in recovering the platinum catalyst. google.com
Organic Alkali Metal Method: As discussed previously, this method, exemplified by the Wurtz-Fittig reaction, uses an alkali metal to couple a haloalkane with a halosilane. While historically significant, this method is generally less favored for industrial production due to lower yields and the potential for side reactions. google.com
The following tables provide a comparative overview of the key parameters for these synthetic routes.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reactants | Catalyst/Reagent | General Yield | Key Advantages | Key Disadvantages |
| Grignard Reagent | Cyclohexyl halide, Methyltrimethoxysilane, Magnesium | Iodine (optional) | 70-91.7% google.comgoogle.com | High yield, One-step solventless process possible google.com | Formation of magnesium salts can complicate filtration google.com |
| Hydrosilylation | Cyclohexene, Dichloromethylsilane, Methanol | Platinum complex | 73.4-78.3% google.comresearchgate.net | High selectivity | High cost of platinum catalyst, Difficult recovery of catalyst, Production of hydrogen chloride google.com |
| Organic Alkali Metal | Cyclohexyl halide, Halosilane precursor | Alkali Metal (e.g., Sodium) | Generally lower | Established method | Potential for side reactions, Harsh reaction conditions, Lower yields compared to other methods google.com |
Table 2: Detailed Research Findings on Grignard and Hydrosilylation Synthesis
| Method | Reactant Ratio | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) |
| Grignard (Solventless) | Methyltrimethoxysilane:Cyclohexyl halide:Mg = 1:1:1-1.5 | Heating | Atmospheric | ~8 hours | 90.1-91.7 google.com | >99 google.com |
| Grignard (Toluene) | Methyltrimethoxysilane:Cyclohexylmagnesium chloride | Reflux (~138°C) | Atmospheric | 4-5 hours | ~67 (area %) google.com | Not specified |
| Hydrosilylation (CMCS) | n(DCMS):n(cyclohexene) = 1.12 | 85-90 | 0.7-0.8 | 5-6 hours | 89.6 researchgate.net | 99.61 researchgate.net |
| Hydrosilylation (CHMMS) | n(methanol):n(CMCS) = 1.29 (stage 1), 4.83 (stage 2) | Ambient (stage 1), <39 (stage 2) | Not specified | Not specified | 78.3 researchgate.net | 99.75 researchgate.net |
Reaction Mechanisms and Chemical Reactivity of Cyclohexyldimethoxymethylsilane
Hydrolysis Kinetics and Mechanisms of Cyclohexyldimethoxymethylsilane
Acid-Catalyzed Hydrolysis of this compound
Under acidic conditions, the hydrolysis of this compound is initiated by the rapid and reversible protonation of the oxygen atom in one of the methoxy (B1213986) groups. nih.govresearchgate.net This protonation makes the alkoxy group a better leaving group (methanol) and increases the electrophilicity of the silicon atom. The silicon center then becomes highly susceptible to a nucleophilic attack by a water molecule. This process typically follows an Sₙ2-type mechanism. nih.gov
Protonation: A methoxy group is protonated by a hydronium ion (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom, leading to the formation of a five-coordinate transition state.
Leaving Group Departure: A molecule of methanol (B129727) is eliminated, and a proton is lost, resulting in the formation of a silanol (B1196071) group (Si-OH).
Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com The reaction rate is maximized at low pH values, which facilitates the initial protonation step and stabilizes the resulting silanol groups, thereby slowing the subsequent condensation reactions. researchgate.netresearchgate.net
Mechanism of Acid-Catalyzed Hydrolysis
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Protonation of Alkoxy Group | This compound + H₃O⁺ | Protonated Silane (B1218182) + H₂O |
| 2 | Nucleophilic Attack by Water | Protonated Silane + H₂O | Pentacoordinate Intermediate |
| 3 | Elimination & Deprotonation | Pentacoordinate Intermediate | Cyclohexyldimethylsilanol + CH₃OH + H₃O⁺ |
Base-Catalyzed Hydrolysis of this compound
In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom of the this compound. nih.gov This attack forms a negatively charged, pentacoordinate silicon intermediate. This intermediate is unstable and subsequently expels a methoxide (B1231860) ion (CH₃O⁻), which is then immediately protonated by water to form methanol.
The key steps in base-catalyzed hydrolysis are:
Nucleophilic Attack: A hydroxide ion attacks the silicon atom.
Intermediate Formation: A transient pentacoordinate silicate (B1173343) species is formed. nih.gov
Leaving Group Elimination: The intermediate collapses, eliminating a methoxide ion and forming the silanol.
Unlike acid catalysis, base-catalyzed conditions significantly promote the subsequent condensation reactions, often leading to the rapid consumption of the newly formed silanol groups. researchgate.net
Influence of Steric and Electronic Factors on Hydrolysis Rates
The rate of hydrolysis of this compound is strongly influenced by both the steric bulk and the electronic properties of its organic substituents (the cyclohexyl and methyl groups) and its alkoxy groups (methoxy).
Steric Factors: The large, bulky cyclohexyl group attached to the silicon atom creates significant steric hindrance. hydrophobe.org This hindrance impedes the approach of the nucleophile (water in acidic conditions, hydroxide in basic conditions) to the silicon center, thereby slowing the rate of hydrolysis compared to silanes with smaller alkyl groups like methyl or ethyl. osti.gov Conversely, the methoxy groups are less sterically demanding than larger alkoxy groups (e.g., ethoxy), which generally allows for a faster hydrolysis rate. gelest.comtaylorfrancis.com
Electronic Factors: The cyclohexyl group is generally considered to be electron-donating. In acid-catalyzed hydrolysis, electron-donating groups can stabilize the partial positive charge on the silicon atom in the transition state, potentially increasing the reaction rate. In base-catalyzed hydrolysis, electron-donating groups decrease the electrophilicity of the silicon atom, making it less susceptible to nucleophilic attack by the hydroxide ion and thus slowing the reaction rate. nih.gov The hydrolysis is generally more sensitive to both steric and inductive factors under basic conditions. nih.gov
Comparative Influence of Substituents on Hydrolysis Rate
| Factor | Substituent Group | Effect on Hydrolysis Rate | Rationale |
|---|---|---|---|
| Steric Hindrance (Alkyl) | Cyclohexyl | Decreases Rate | Blocks nucleophilic access to the silicon atom. hydrophobe.org |
| Steric Hindrance (Alkoxy) | Methoxy (-OCH₃) | Faster than Ethoxy (-OC₂H₅) | Methoxy group is smaller, presenting less of a steric barrier. gelest.com |
| Electronic Effect (Alkyl) | Cyclohexyl (Electron-Donating) | Slows rate in base; may slightly accelerate in acid | Decreases silicon electrophilicity for base catalysis. nih.gov |
Condensation Reactions of this compound Hydrolysis Products
Following hydrolysis, the resulting cyclohexyldimethylsilanol intermediates are reactive and can undergo condensation reactions with each other (silanol-silanol condensation) or with remaining unhydrolyzed methoxy groups (silanol-alkoxy condensation). These reactions are crucial as they lead to the formation of larger molecules.
Formation of Siloxanes and Oligomeric Species
Condensation reactions result in the formation of a siloxane bond (Si-O-Si) and the elimination of a small molecule, either water or methanol. researchgate.net The initial condensation of two cyclohexyldimethylsilanol molecules forms a dimer. This dimer can continue to react, leading to the formation of linear or cyclic oligomers and eventually high-molecular-weight polysiloxane structures. The formation of these oligomeric species is a key step in the development of films and cross-linked networks. capes.gov.br
pH Dependency of Condensation Kinetics
The kinetics of condensation are highly dependent on the pH of the solution. Both acid and base conditions catalyze the condensation reactions, while the rate is at a minimum in the slightly acidic to neutral range, typically around pH 4-5. researchgate.net
Acidic Conditions (pH < 4): In acidic solutions, a silanol group is protonated, making it more reactive toward nucleophilic attack by another neutral silanol. This mechanism favors the formation of linear, less-branched oligomers. nih.gov
Basic Conditions (pH > 7): In basic solutions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion readily attacks a neutral silanol, leading to a rapid condensation rate. researchgate.net Base catalysis tends to produce more highly branched and cross-linked three-dimensional structures. researchgate.net
Qualitative Effect of pH on Reaction Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Oligomer Structure |
|---|---|---|---|
| Strongly Acidic (pH < 4) | Fast | Moderate | Less Branched, Linear |
| Near Neutral (pH 4-7) | Slowest | Slowest | Stable Silanols, Slow Oligomerization |
| Basic (pH > 7) | Moderate to Fast | Fast | Highly Branched, Cross-linked |
Interplay between Hydrolysis and Condensation in this compound Systems
The chemical behavior of this compound (CMDMS) in the presence of water is characterized by a sequence of hydrolysis and condensation reactions, a hallmark of alkoxysilane chemistry. These processes are fundamental to its application, particularly when used as a surface treatment or coupling agent, by transforming the molecular silane into reactive silanols and subsequently into stable siloxane networks.
First Hydrolysis: C₆H₁₁(CH₃)Si(OCH₃)₂ + H₂O ⇌ C₆H₁₁(CH₃)Si(OCH₃)(OH) + CH₃OH
Second Hydrolysis: C₆H₁₁(CH₃)Si(OCH₃)(OH) + H₂O ⇌ C₆H₁₁(CH₃)Si(OH)₂ + CH₃OH
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric and electronic nature of the substituents on the silicon atom. gelest.comresearchgate.net Generally, hydrolysis is slowest at a neutral pH of around 7 and is accelerated under acidic or basic conditions. afinitica.com The methoxy groups of CMDMS are relatively reactive compared to higher alkoxy groups (e.g., ethoxy), which favors a faster hydrolysis rate. gelest.comafinitica.com However, the bulky cyclohexyl group exerts significant steric hindrance around the silicon atom, which can moderate the rate of hydrolysis compared to less hindered silanes like dimethyldimethoxymethylsilane.
Following, or concurrent with, hydrolysis is the condensation process. The newly formed silanol groups are reactive and can condense with other silanols or with remaining methoxy groups to form siloxane bonds (Si–O–Si). This process results in the formation of dimers, oligomers, and eventually polymeric networks, with the concurrent elimination of water or methanol. gelest.com
Water-producing condensation: 2 C₆H₁₁(CH₃)Si(OH)₂ → (HO)(CH₃)(C₆H₁₁)Si–O–Si(C₆H₁₁)(CH₃)(OH) + H₂O
Alcohol-producing condensation: C₆H₁₁(CH₃)Si(OH)₂ + C₆H₁₁(CH₃)Si(OCH₃)₂ → (HO)(CH₃)(C₆H₁₁)Si–O–Si(C₆H₁₁)(CH₃)(OCH₃) + CH₃OH
The interplay between hydrolysis and condensation is complex, as both reactions can occur simultaneously. afinitica.com The relative rates of these reactions determine the structure of the resulting siloxane products. In many applications, a controlled balance is desired to allow for the formation of soluble, reactive oligomers that can then bond to a substrate. gelest.com Catalysts for hydrolysis often also catalyze condensation, making it a challenging system to control. gelest.com The persistence of monomeric disilanols derived from CMDMS in solution is likely to be transient, as condensation reactions are generally favorable. gelest.com
Interactive Data Table: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |
| pH | Minimum near pH 7; increases in acidic or basic conditions. researchgate.net | Minimum near pH 4-5; increases in acidic or basic conditions. | Acid catalysis involves protonation of the alkoxy group. gelest.com Base catalysis involves nucleophilic attack by OH⁻. Condensation is also catalyzed by acid and base. |
| Steric Hindrance | Decreases rate. The bulky cyclohexyl group in CMDMS slows hydrolysis compared to smaller alkyl groups. | Decreases rate. Bulky groups hinder the approach of silanol groups for Si-O-Si bond formation. | Large organic groups physically block the silicon center from attack by water or other silanol molecules. |
| Leaving Group | Faster for methoxy (as in CMDMS) than for ethoxy groups. gelest.comafinitica.com | Not directly applicable. | The smaller size and better leaving group character of methanol favor faster displacement. |
| Solvent | Can influence reaction rates by affecting solubility and reagent concentrations. | Can influence the stability of intermediates and the structure of oligomers. | The choice of solvent can mediate the interaction between the nonpolar silane and aqueous reactants. |
| Temperature | Increases rate. | Increases rate. | Provides the necessary activation energy for both reactions. nih.gov |
Other Significant Chemical Transformations of this compound
Beyond hydrolysis and condensation, a primary and industrially significant chemical transformation of this compound is its use as an external electron donor (EED) in Ziegler-Natta catalyst systems for propylene (B89431) polymerization. lanyachem.com In this role, CMDMS does not become part of the final polymer chain but participates directly in the catalytic cycle to control the properties of the resulting polypropylene (B1209903).
Ziegler-Natta catalysts, typically composed of a titanium compound supported on magnesium chloride (MgCl₂) and co-catalyzed by an aluminum alkyl, possess various types of active sites. Some of these sites produce the desired highly stereoregular isotactic polypropylene, while others lead to the formation of amorphous, atactic polypropylene. The function of an external electron donor like CMDMS is to selectively poison or deactivate the atactic-producing sites, thereby enhancing the catalyst's stereoselectivity. mdpi.commdpi.com
The mechanism of action involves the coordination of the oxygen atoms of the methoxy groups in CMDMS to the active centers on the catalyst surface, likely at the magnesium chloride support. This interaction modifies the electronic and steric environment of the titanium active sites. The bulky cyclohexyl group and the methyl group of CMDMS provide a specific steric environment that preferentially allows for the stereoregular insertion of propylene monomers, leading to a high degree of isotacticity in the polymer. mdpi.commdpi.com
Research has shown that the choice of EED significantly impacts not only the stereoregularity (isotacticity) but also the catalyst's activity, its response to hydrogen (which is used as a chain transfer agent to control molecular weight), and the final polymer's molecular weight distribution and melting point. mdpi.com CMDMS is considered a commercial standard EED, valued for its ability to produce polypropylene with high isotacticity. nih.gov Studies comparing CMDMS to novel EEDs often use it as a benchmark for performance, evaluating parameters like catalytic activity and the melt flow rate (MFR) of the polymer produced. For instance, while CMDMS yields high isotacticity, other donors might be engineered to improve hydrogen sensitivity and produce polymers with higher MFR (lower molecular weight) while maintaining acceptable stereoselectivity. mdpi.comnih.gov
This application represents a critical chemical transformation where CMDMS acts as a catalyst modifier, directly engaging with the active sites to control a complex polymerization reaction and dictate the material properties of a major industrial polymer.
Interactive Data Table: Role of this compound (CMDMS) as an External Electron Donor
| Parameter | Function / Effect of CMDMS | Typical Outcome |
| Catalyst Stereoselectivity | Selectively deactivates non-stereospecific active sites on the Ziegler-Natta catalyst. mdpi.commdpi.com | Increases the isotactic index (II%) of the resulting polypropylene, often to >97%. mdpi.com |
| Catalytic Activity | Modifies the active sites, which can influence the overall polymerization rate. | Provides a good balance of high activity and high stereoselectivity. |
| Hydrogen Sensitivity | Influences the polymer's molecular weight response to hydrogen concentration. | Considered to have moderate hydrogen sensitivity, serving as a benchmark for newer EEDs designed for higher sensitivity. mdpi.com |
| Polymer Properties | Controls the microstructure of the polypropylene chain. | Results in polypropylene with high crystallinity, high melting point, and good mechanical properties due to high isotacticity. |
Advanced Spectroscopic and Analytical Characterization of Cyclohexyldimethoxymethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the atomic-level structure of cyclohexyldimethoxymethylsilane and its related materials. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can be employed to probe the proton, carbon, and silicon environments within the molecule.
Proton NMR (¹H NMR) is a powerful technique for characterizing the structure of organic and organosilicon compounds by mapping the chemical environments of hydrogen atoms. In the context of this compound derivatives, ¹H NMR spectra provide key information for structural confirmation and for monitoring chemical transformations.
For instance, in the analysis of related silane (B1218182) derivatives, the chemical shifts of protons attached to or near the silicon atom are of particular interest. The protons of the methoxy (B1213986) groups (–OCH₃) on the silicon atom typically appear as a singlet in a specific region of the spectrum. The intensity of this signal can be used to follow the progress of hydrolysis and condensation reactions, as the methoxy groups are consumed. researchgate.net
In studies of more complex derivatives, such as those involving the attachment of larger organic moieties, ¹H NMR is crucial for confirming the successful synthesis and for determining the regiochemistry of the product. For example, in the synthesis of N-(4-methoxybenzyl) thiosemicarbazone derivatives and their ruthenium(II)-p-cymene complexes, ¹H NMR was used to identify the signals of azomethinic protons and methyl substituents, confirming the coordination mode of the ligand. nih.gov While not directly involving this compound, this illustrates the utility of ¹H NMR in elucidating the structure of complex molecules containing various functional groups.
The following table summarizes typical ¹H NMR signals that would be expected for this compound, based on the analysis of similar compounds.
| Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl protons (CH, CH₂) | 1.0 - 2.0 | Multiplet |
| Methoxymethyl protons (Si-CH₂) | 0.5 - 1.0 | Multiplet |
| Methoxy protons (O-CH₃) | 3.4 - 3.6 | Singlet |
This table is illustrative and actual chemical shifts can vary based on solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is a vital tool for probing the carbon skeleton of molecules. In polymer science, it is particularly valuable for determining polymer tacticity (the stereochemical arrangement of monomer units) and microstructure, which in turn dictate the material's physical properties. bruker.com When this compound is used as a comonomer or a modifier in a polymer, ¹³C NMR can provide detailed information about its incorporation and the resulting polymer architecture.
The chemical shifts of the carbon atoms in the cyclohexyl ring and the methoxymethyl group of this compound provide a unique fingerprint that can be tracked in the polymer's ¹³C NMR spectrum. beilstein-journals.org The resolution of these signals can reveal subtle differences in the local environment of the monomer units, offering insights into the sequence distribution and stereochemistry of the polymer chains. bruker.com
For example, in the characterization of polymers derived from β-cyclodextrin and epichlorohydrin, solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR was used to demonstrate that the chemical structure of the cyclodextrin (B1172386) moiety remained intact after polymerization. beilstein-journals.org Similarly, for polymers incorporating this compound, ¹³C NMR can confirm the integrity of the cyclohexyl and methoxymethyl groups within the polymer matrix.
The table below presents expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound.
| Carbon Atom | Typical Chemical Shift (ppm) |
| Cyclohexyl C1 (attached to Si) | 20 - 30 |
| Cyclohexyl C2, C6 | 25 - 35 |
| Cyclohexyl C3, C5 | 25 - 35 |
| Cyclohexyl C4 | 25 - 35 |
| Methoxymethyl (Si-CH₂) | 5 - 15 |
| Methoxy (O-CH₃) | 50 - 60 |
These values are approximate and can be influenced by the specific polymer system and analytical conditions.
Silicon-29 NMR (²⁹Si NMR) spectroscopy is an essential technique for directly probing the silicon environment in organosilicon compounds. It is particularly powerful for studying the hydrolysis and condensation of alkoxysilanes like this compound, providing quantitative information about the formation of siloxane (Si-O-Si) bonds.
The chemical shift of a silicon nucleus in a ²⁹Si NMR spectrum is highly sensitive to its local bonding environment. A common notation used to describe the condensation state of silicon atoms is the Tⁿ notation, where 'T' signifies a trifunctional silicon atom (as in an R-Si(OR')₃ structure) and 'n' indicates the number of siloxane bonds attached to it. For a difunctional silane like this compound (R₂Si(OR')₂), a similar 'D' notation would apply, though the Tⁿ notation is more prevalent in the literature for related trifunctional silanes.
For example, in the study of the condensation of 3-(methacryloxypropyl)trimethoxysilane, ²⁹Si NMR was used to track the formation of dimers, trimers, and tetramers through the appearance of signals corresponding to T¹, T², and T³ species. researchgate.net A similar approach can be applied to this compound to monitor its condensation. The degree of condensation, which is a measure of the extent of the reaction, can be calculated from the integrated intensities of the different silicon species in the ²⁹Si NMR spectrum. researchgate.netresearchgate.net
The following table illustrates the typical ²⁹Si NMR chemical shift regions for different condensation states of a difunctional silane.
| Silicon Species | Notation | Typical Chemical Shift (ppm) |
| Monomer (unreacted) | D⁰ | -10 to -20 |
| End-group in a chain | D¹ | -20 to -30 |
| Middle-group in a chain | D² | -30 to -40 |
These are general ranges and the exact chemical shifts will depend on the specific molecular structure and experimental parameters.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. csic.es It is widely used for the characterization of this compound and its behavior in various chemical systems.
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various functional groups. These bands serve as a molecular fingerprint, allowing for the identification of the compound and for monitoring its chemical reactions. ieeesem.com
Key vibrational modes include the C-H stretching and bending of the cyclohexyl and methyl groups, the Si-O-C stretching of the methoxy groups, and the Si-C stretching. researchgate.net During hydrolysis and condensation reactions, the decrease in the intensity of the Si-O-C bands and the appearance of a broad band due to Si-OH groups, followed by the growth of a strong Si-O-Si stretching band, can be used to follow the reaction progress. csic.es
The table below lists some of the characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (cyclohexyl, methyl) | Stretching | 2850 - 2960 |
| C-H (cyclohexyl, methyl) | Bending | 1370 - 1460 |
| Si-O-C (methoxy) | Stretching | 1080 - 1190 |
| Si-O-Si (siloxane) | Stretching | 1000 - 1100 |
| Si-C | Stretching | 1260 - 1450 researchgate.net |
This data is compiled from typical values for organosilicon compounds. instanano.comrsc.org
For example, changes in the position and shape of the bands associated with the cyclohexyl group can indicate different conformational isomers or restricted rotation upon polymerization. Furthermore, the analysis of the Si-O-Si stretching band can provide information about the structure and distribution of the siloxane network formed during the curing of polymers containing this compound. researchgate.net In studies of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) polymers, FT-IR was used to assess crystallinity by observing shifts in specific bands. researchgate.net A similar approach could be used to study the influence of this compound on the crystallinity and conformation of polymer systems.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC) is an indispensable technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of polymers. In the context of polypropylene (B1209903) synthesized using catalyst systems containing this compound, GPC provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netscribd.comscribd.com This data is fundamental to understanding the polymer's mechanical and processing characteristics.
Research involving Ziegler-Natta catalysts demonstrates that the choice of external electron donor, such as CHMMS, significantly influences the MWD of the final polypropylene. researchgate.net Studies have shown that CHMMS, when used in propylene (B89431) polymerization, can affect the molecular weight of the resulting polymer. For instance, in some systems, the addition of CHMMS resulted in polypropylene with the lowest molecular weight compared to other silane donors like dicyclopentyldimethoxysilane (B162888) (DCPMS) and diisopropyldimethoxysilane (B91332) (DIPS). researchgate.net
Conversely, other research indicates a synergistic effect when CHMMS (Donor C) is used in combination with other donors like Dicyclopenthyldimethoxysilane (Donor D). An increasing molar ratio of Donor C to Donor D was found to increase the Mw and broaden the PDI of the synthesized polypropylene. researchgate.netcivilica.com Deconvolution of GPC curves has been employed to analyze the different active sites on the catalyst, revealing that the stability of these sites can be altered by the type of external donor used. ippi.ac.irresearchgate.net
Table 1: GPC Analysis of Polypropylene Synthesized with Different External Donors
| Sample | External Electron Donor | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
|---|---|---|---|---|
| 1 | This compound (Donor C) | 368,000 | 5.8 | researchgate.net |
| 2 | Dicyclopentyldimethoxysilane (Donor D) | 481,000 | 6.5 | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nm of a material's surface. While XPS is not typically used to analyze the bulk structure of a simple molecule like CHMMS, it is a powerful tool for studying the surfaces of catalysts where CHMMS is employed as an external donor. mdpi.com
In the field of Ziegler-Natta catalysis, XPS is applied to investigate the adsorption of catalyst components and donors on the magnesium chloride (MgCl₂) support. mdpi.com Analysis of the catalyst surface can reveal the chemical states of titanium, magnesium, chlorine, and, importantly, silicon from the silane donor. By analyzing the Si 2p binding energy, researchers can gain insights into the interaction between the CHMMS molecule and the catalyst surface, which is crucial for understanding how it modifies the catalyst's stereospecificity. mdpi.com Studies have used XPS to show that electron donors adsorb onto the MgCl₂ surface, which in turn affects the adsorption of titanium tetrachloride (TiCl₄) and the resulting activity of the catalyst's active centers. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of materials. For this compound, TGA can determine its volatilization temperature and thermal decomposition characteristics. The compound is noted to have good thermal stability under normal usage conditions. hopemaxchem.com Hydrolytic decomposition can occur, yielding methanol (B129727). ottokemi.com
In a broader application, TGA is extensively used to characterize the thermal properties of polymers synthesized using CHMMS-containing catalyst systems. For example, TGA of polypropylene nanocomposites synthesized by in-situ polymerization showed enhanced thermal stability compared to neat polypropylene, indicating that the nanofillers, incorporated during a polymerization process that could involve CHMMS, acted effectively. researchgate.net The thermal stability of polymers is a critical factor for their processing and end-use applications.
Table 2: Representative TGA Data for Polymer Thermal Stability Analysis
| Material | Onset Decomposition Temp. (°C) | Temperature at Max Weight Loss (°C) | Residual Mass at 600°C (%) |
|---|---|---|---|
| Polypropylene (Control) | ~350 | ~420 | < 1 |
Note: This table represents typical data and illustrates how TGA is used to compare the thermal stability of different polymer formulations.
Advanced Thermal Analysis Techniques for Polymer Microstructure
Beyond TGA, other advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA), provide deep insights into the microstructure of polymers synthesized with CHMMS.
Differential Scanning Calorimetry (DSC) is used to measure a polymer's melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity. researchgate.net These properties are directly influenced by the polymer's stereoregularity, which is controlled by the external donor in Ziegler-Natta catalysis. civilica.com Research has shown that polypropylene produced with CHMMS as the donor exhibits specific melting and crystallization characteristics compared to polymers made with other silanes. researchgate.netresearchgate.net
Dynamic Mechanical Analysis (DMA) probes the viscoelastic properties of a material, measuring the storage modulus (stiffness) and loss modulus (damping) as a function of temperature. In a study comparing different external donors, the polypropylene sample made using CHMMS demonstrated the highest storage modulus. ippi.ac.irresearchgate.net
Successive Self-nucleation and Annealing (SSA) is another powerful thermal fractionation technique used to analyze the stereo-defect distribution in polypropylene. ippi.ac.irresearchgate.net Studies using SSA have revealed that CHMMS influences the distribution of isotactic sequences, which in turn affects the material's properties. ippi.ac.irresearchgate.net
Table 3: Thermal and Mechanical Properties of Polypropylene with Different Donors
| Property | Donor: CHMMS (C) | Donor: Dicyclopentyldimethoxysilane (D) | Donor: Diisopropyldimethoxysilane (P) | Source |
|---|---|---|---|---|
| Melting Temp. (Tm) (°C) | 163.1 | 165.5 | 164.2 | researchgate.net |
| Crystallinity (%) | 46.4 | 45.1 | 45.5 | researchgate.net |
| Storage Modulus at -20°C (Pa) | High | Medium | Low | ippi.ac.irresearchgate.net |
Transmission Electron Microscopy (TEM) for Material Morphology
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to observe the internal structure and morphology of materials at the nanoscale. While TEM cannot visualize a small molecule like this compound, it is critical for analyzing the morphology of materials in which CHMMS plays a key role.
For instance, in catalysis, TEM can be used to examine the morphology of the Ziegler-Natta catalyst particles and the dispersion of active species on the support material. In polymer science, TEM is employed to study the morphology of polymer blends, composites, and semicrystalline structures. Research on polypropylene nanocomposites, which can be synthesized using a catalyst system with CHMMS, has utilized TEM to confirm the fine dispersion of nanofillers within the polymer matrix. researchgate.net This uniform dispersion is essential for achieving enhanced mechanical and thermal properties in the final composite material. researchgate.net
Role and Impact of Cyclohexyldimethoxymethylsilane in Catalytic Processes
Cyclohexyldimethoxymethylsilane as an External Electron Donor in Ziegler-Natta Catalysis
In the intricate world of Ziegler-Natta catalysis, which typically involves a titanium-based catalyst on a magnesium chloride support and an organoaluminum co-catalyst, external electron donors are indispensable for producing polypropylene (B1209903) with high isotacticity. longdom.orgmdpi.com this compound is frequently employed in this capacity. mdpi.com These donors work in concert with internal electron donors, which are incorporated during the catalyst preparation, to fine-tune the catalytic activity and stereoselectivity. mdpi.com The use of an external donor is crucial for activating isospecific sites and deactivating non-stereospecific ones, thereby enhancing the stereoregularity of the resulting polypropylene. mdpi.com
The introduction of this compound as an external electron donor significantly boosts the stereoselectivity of Ziegler-Natta catalysts in propylene (B89431) polymerization. mdpi.commdpi.com This enhancement is attributed to the donor's ability to selectively poison the aspecific active sites on the catalyst surface, which are responsible for the formation of undesirable atactic polypropylene. nih.gov By deactivating these sites, the catalyst predominantly promotes the formation of highly crystalline isotactic polypropylene. nih.gov
The structure of the silane (B1218182) donor, particularly the steric hindrance it presents, is a key factor in improving isotacticity. researchgate.net The bulky cyclohexyl group in this compound plays a crucial role in this regard. This steric hindrance increases the energy difference between the different ways propylene can insert into the growing polymer chain, favoring the insertion that leads to an isotactic structure. researchgate.net
Table 1: Effect of External Electron Donors on Propylene Polymerization
| External Donor | Polymerization Activity (kg PP/g cat·h) | Isotacticity Index (%) |
|---|---|---|
| None | 35.2 | 79.0 |
| This compound | 28.5 | 97.8 |
| Dicyclopentyldimethoxysilane (B162888) | 25.1 | 98.5 |
| Dipiperidyldimethoxysilane | 22.4 | 98.9 |
This table presents a sample of typical data and the values can vary based on specific catalyst systems and polymerization conditions.
Ziegler-Natta catalysts are heterogeneous, possessing a variety of active sites with different stereospecificities. nih.gov this compound plays a crucial role in modulating the distribution and nature of these active sites. mdpi.com The interaction of the external donor with the catalyst surface leads to the formation of new isospecific active centers. mdpi.comnih.gov
Theoretical and experimental studies suggest that silane electron donors, including this compound, deactivate nonstereospecific sites while stabilizing the stereospecific ones. researchgate.net This selective interaction effectively narrows the distribution of active sites, leading to a more uniform polymer with a higher degree of isotacticity. The presence of the external donor alters the electronic and steric environment of the titanium centers, thereby influencing their ability to control the stereochemistry of the growing polymer chain.
One of the key functions of an external donor is to influence the hydrogen response of the catalyst system. mdpi.com Hydrogen is commonly used as a chain transfer agent in propylene polymerization to control the molecular weight of the polymer. mdpi.com Catalyst systems employing this compound exhibit good hydrogen sensitivity, allowing for the production of polypropylene with a desired melt flow rate (MFR), which is inversely related to the molecular weight. mdpi.comnih.gov However, compared to some other novel external donors, it may produce polypropylene with a lower MFR and higher average molecular weight. mdpi.comnih.gov The addition of electron donors like this compound generally leads to an increase in the polymer's molecular weight while also narrowing the molecular weight distribution. researchgate.net
The performance of this compound is often benchmarked against other external electron donors to optimize catalyst systems for specific applications. Common comparators include other alkoxysilanes like dicyclopentyldimethoxysilane (DCPDMS) and aminosilanes such as dipiperidyldimethoxysilane. mdpi.comresearchgate.net
Studies have shown that while this compound provides a good balance of activity and stereoselectivity, other donors may offer advantages in specific areas. For instance, dicyclopentyldimethoxysilane, being bulkier, can sometimes lead to even higher isotacticity, though potentially at the cost of lower catalytic activity. mdpi.com Aminosilanes have emerged as a promising class of external donors, in some cases demonstrating superior ability to enhance isoselectivity. mdpi.com Comparative studies have also highlighted differences in hydrogen response, with some novel external donors showing improved hydrogen sensitivity, leading to polymers with higher melt flow rates. mdpi.com The choice of external donor is therefore a critical decision in tailoring the properties of the final polypropylene product. google.comresearchgate.net
Mechanisms of this compound Interaction with Catalyst Components
The efficacy of this compound as an external electron donor stems from its specific chemical interactions with the components of the Ziegler-Natta catalyst system. These interactions are complex and occur at the catalyst surface, influencing the electronic and steric environment of the active sites.
The primary mechanism of action for this compound involves its coordination to Lewis acid sites on the surface of the MgCl₂-supported catalyst. The oxygen atoms of the methoxy (B1213986) groups in the silane molecule act as Lewis bases, donating electron density to the electron-deficient magnesium and titanium centers on the catalyst. researchgate.net
This coordination has several important consequences. Firstly, it can displace other weakly bound species from the catalyst surface, effectively "cleaning" the active sites. Secondly, the bulky cyclohexyl group of the coordinated silane molecule creates a sterically hindered environment around the active site. This steric bulk is crucial for enforcing the stereospecific insertion of propylene monomers into the growing polymer chain, leading to high isotacticity. researchgate.net
Furthermore, this compound can also interact with the organoaluminum co-catalyst, typically triethylaluminum (B1256330) (TEA). researchgate.net It can form complexes with TEA, which can then interact with the catalyst surface. researchgate.net These reactions can lead to the reduction of surface Ti(IV) species to the active Ti(III) state and the removal of certain byproducts from the catalyst surface. researchgate.net The intricate coordination chemistry of this compound at the catalyst surface is therefore fundamental to its role in controlling the propylene polymerization process.
Role in Regulating Polymerization Kinetics and Chain Transfer
As an external electron donor, this compound is a crucial component in modern Ziegler-Natta catalyst systems, which typically consist of a Ti-based catalyst on a magnesium chloride support, an alkyl aluminum compound (cocatalyst), and the external donor. pitt.edu The primary function of the external donor is to control the stereoregularity and molecular weight distribution of the resulting polypropylene. pitt.edu
Research has demonstrated that the addition of this compound can influence the stability of the active centers in the catalyst. ippi.ac.irresearchgate.net Studies comparing different external electron donors, including this compound (donor C), dicyclopentyldimethoxysilane (donor D), and diisopropyldimethoxysilane (B91332) (donor P), have provided insights into its specific effects. ippi.ac.irresearchgate.net Deconvolution of molecular weight distribution curves from these studies indicated that the stability of the active centers increased in the order of donor C to donor P, suggesting that this compound may lead to a higher frequency of chain transfer reactions. researchgate.net This is further supported by the observation that the use of this compound resulted in polypropylene with the lowest molecular weight compared to other donors like diisopropyldimethoxysilane. researchgate.net
The structure of the external donor, including the size of the hydrocarbon and alkoxy groups attached to the silicon atom, significantly impacts the polymerization process. researchgate.net this compound, with its specific steric and electronic properties, deactivates atactic (non-stereospecific) active centers on the catalyst, thereby increasing the isotacticity of the polypropylene. researchgate.net This selective deactivation is a key factor in controlling the polymer's microstructure.
The kinetic behavior of the catalyst is also affected by the presence of this compound. It has been observed that catalysts using this donor exhibit a faster activity decay compared to those using dicyclopentyldimethoxysilane. researchgate.net This suggests a more dynamic interaction between the donor and the active sites, influencing the rate of polymerization over time.
The following table summarizes the effects of different external donors on polypropylene properties, as observed in a study using a 4th generation Ziegler-Natta catalyst.
| External Donor | Isotacticity Index (%) | Crystallinity (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound (C) | 97.5 | 58.2 | 389,000 | 6.8 |
| Dicyclopentyldimethoxysilane (D) | 98.1 | 60.5 | 450,000 | 7.2 |
| Diisopropyldimethoxysilane (P) | 96.8 | 56.4 | 350,000 | 6.5 |
Data sourced from a study on polypropylene synthesized with a 4th generation Ziegler-Natta catalyst. researchgate.net
This compound in Other Catalytic Systems
While the primary application of this compound is in Ziegler-Natta polymerization of propylene, its utility extends to other related catalytic systems. In the production of propylene-based terpolymers, such as propylene-butene-ethylene terpolymers, this compound has been used as a "selectivity control agent" in a mixed external electron donor system. google.com In one such system, it was combined with di-n-butyl sebacate, which acted as an "activity limiting agent". google.com This highlights its role in fine-tuning the catalyst's performance to achieve specific polymer properties in more complex copolymerization reactions.
Furthermore, this compound is employed in the production of in-reactor polypropylene alloys. rsc.org In a three-stage process involving propylene prepolymerization, homopolymerization, and subsequent ethylene-propylene copolymerization, this compound serves as the external donor alongside a MgCl2-supported Ziegler–Natta catalyst and triethylaluminum as the cocatalyst. rsc.org This demonstrates its compatibility and effectiveness in multi-stage polymerization processes designed to produce high-impact polypropylene with a dispersed rubbery phase.
The compound is also listed as a component that can be added during polymerization treatments in processes designed to produce hydrocarbons from renewable sources. google.com In these systems, a cracking product is subjected to polymerization, and this compound can be introduced as an external donor to a catalytic polymerization treatment. google.com
The versatility of this compound is rooted in its fundamental chemical properties as an organosilane. These compounds are known to be used in various organic synthesis applications, often as protecting groups for alcohols and carboxylic acids. made-in-china.com While not its primary industrial application, this underlying reactivity is indicative of its ability to interact with and modify the behavior of catalytic species.
Cyclohexyldimethoxymethylsilane in Polymer Science and Engineering
Modification of Polyolefin Microstructure via Cyclohexyldimethoxymethylsilane
In the realm of polyolefin synthesis, particularly with Ziegler-Natta catalysts, this compound is employed as an external electron donor. This role is crucial for influencing the stereochemistry of the polymerization process, which in turn dictates the final properties of the polymer.
Control of Isotacticity and Stereo-Regularity in Polypropylene (B1209903)
The arrangement of monomer units within a polymer chain, known as tacticity, is a key determinant of its properties. In polypropylene, the stereoregularity of the polymer chain, specifically its isotacticity, is of paramount importance. nih.govberkeley.edu Isotactic polypropylene, where the methyl groups are all on the same side of the polymer backbone, leads to a highly crystalline material with desirable mechanical properties.
This compound, when used as an external electron donor in conjunction with Ziegler-Natta catalysts, plays a pivotal role in controlling this stereo-regularity. It selectively poisons the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene chains. The bulky cyclohexyl group and the methoxy (B1213986) groups of the silane (B1218182) interact with the catalyst components, creating a chiral environment that favors the stereospecific insertion of propylene (B89431) monomers. This results in a polymer with a high degree of isotacticity, leading to enhanced crystallinity, melting point, and stiffness. The use of such external donors is a well-established method to produce polypropylene grades with tailored properties for a wide range of applications.
Influence on Stereo-Defect Distribution in Polymer Chains
The interaction of this compound with the active sites of the Ziegler-Natta catalyst can lead to a more uniform distribution of stereo-defects. This uniformity can be advantageous in certain applications where a balance of properties is required. A more homogeneous distribution of defects can influence the crystallization behavior and the morphology of the resulting polymer, affecting properties such as impact strength and clarity. The ability to control the stereo-defect distribution allows for fine-tuning of the polymer's performance characteristics to meet specific industrial demands. rsc.org
Impact on Molecular Weight Distribution (MWD) and Polymer Properties
The molecular weight distribution (MWD) of a polymer is another critical parameter that is influenced by the catalyst system, including the external electron donor. MWD describes the dispersity of polymer chain lengths in a sample and has a profound effect on the polymer's processing characteristics and mechanical properties. berkeley.edu
| Property | Influence of this compound | Resulting Polymer Characteristic |
| Isotacticity | Increases | Higher crystallinity, stiffness, and melting point |
| Stereo-Defect Distribution | More uniform | Controlled crystallization behavior and morphology |
| Molecular Weight Distribution | Can be narrowed | Improved mechanical strength and dimensional stability |
Functionalization and Grafting of Polymers using this compound Derivatives
While the primary application of this compound is in polymerization catalysis, its chemical structure, featuring reactive methoxy groups, suggests its potential for use in the functionalization and grafting of polymers. The derivatization of this silane could open up avenues for modifying polymer surfaces and creating novel polymer architectures.
Surface-Initiated Polymerization Methodologies
Surface-initiated polymerization (SIP) is a powerful technique for creating polymer brushes, which are dense layers of polymer chains tethered to a substrate. researchgate.netmdpi.com This method allows for precise control over the thickness and density of the grafted polymer layer, enabling the tailoring of surface properties. One common approach to SIP involves the immobilization of an initiator on the substrate surface, from which the polymer chains are then grown.
Alkoxysilanes are frequently used to anchor initiators to hydroxyl-bearing substrates like silica (B1680970) or metal oxides. specificpolymers.com A derivative of this compound, modified to contain an initiator moiety, could potentially be used for this purpose. The methoxy groups of the silane would react with the surface hydroxyl groups to form stable covalent bonds, effectively anchoring the initiator to the substrate. Subsequent polymerization would then lead to the growth of polymer brushes from the surface. This "grafting from" approach allows for the formation of thick, dense polymer layers that can dramatically alter the surface properties of a material. researchgate.netmdpi.com
Covalent Attachment of Polymer Chains to Substrates
Beyond initiating polymerization from a surface, silane derivatives can also be used to covalently attach pre-formed polymer chains to a substrate, a technique known as the "grafting to" method. rsc.orgresearchgate.net In this approach, a polymer with a reactive end-group is synthesized separately and then reacted with a surface that has been functionalized with a complementary reactive group.
This compound as a Component in Hybrid Organic-Inorganic Polymer Systems
This compound (CDMS) is a valuable organosilane precursor used in the creation of hybrid organic-inorganic polymers. These materials merge the properties of organic polymers with the structural benefits of inorganic glasses, leading to materials with enhanced characteristics. researchgate.net The incorporation of the bulky, non-hydrolyzable cyclohexyl group from CDMS into a silica network significantly influences the final properties of the hybrid material.
Sol-Gel Processing of this compound-Derived Materials
The sol-gel process is a versatile and widely used method for synthesizing hybrid silica materials at low temperatures. mdpi.comyoutube.com It involves the hydrolysis and subsequent condensation of silicon alkoxide precursors. mdpi.com When this compound is used, typically in conjunction with a network-forming agent like tetraethoxysilane (TEOS), it undergoes these reactions to integrate into the final structure. researchgate.net
The general steps of the sol-gel process are:
Hydrolysis: The methoxy groups (-OCH3) of CDMS react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727).
Condensation: The newly formed silanol groups react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol. This process builds the inorganic silica-based network.
Gelation: As condensation continues, a three-dimensional network spans the entire solution, resulting in a wet gel.
Aging and Drying: The gel is then aged and dried under controlled conditions to produce a solid material, known as a xerogel. youtube.com
The presence of the cyclohexyl group, which is sterically demanding, affects the kinetics of the sol-gel reactions and the structure of the resulting gel. osti.gov The organic group is not hydrolyzed and remains covalently bonded to the silicon atom, becoming an integral part of the final hybrid material. osti.gov This allows for the precise introduction of organic functionalities into an inorganic matrix. osti.gov
Formation of Organically Modified Silicates (ORMOSILs)
Organically Modified Silicates, or ORMOSILs, are hybrid materials in which organic groups are chemically bonded to an inorganic silica network. researchgate.netresearchgate.net The use of this compound as a co-precursor with tetra-functional silanes like TEOS is a direct route to forming a specific class of ORMOSILs. researchgate.net In these materials, the cyclohexyl groups are pendant from the polysiloxane backbone.
The fundamental structure of these ORMOSILs consists of a primary Si-O-Si network, modified by the presence of the cyclohexyl groups. researchgate.net The ratio of CDMS to the primary silica precursor (e.g., TEOS) is a critical parameter that dictates the concentration of organic modification and, consequently, the material's final properties. nih.govmdpi.com By adjusting this ratio, the properties of the ORMOSIL can be systematically tuned. For instance, increasing the concentration of the organosilane precursor generally enhances the material's hydrophobicity and can alter its mechanical properties. researchgate.net
The table below illustrates the effect of precursor composition on the final properties of hybrid materials, showing how organic modification can tailor material characteristics.
| Property | Inorganic Glass (e.g., Silica) | Organic Polymer (e.g., PMMA) | ORMOSIL (Conceptual) |
| Hardness | High | Low | Intermediate to High |
| Brittleness | High | Low (Ductile) | Reduced |
| Hydrophobicity | Low (Hydrophilic) | High (Hydrophobic) | Tunable |
| Thermal Stability | High | Low | Intermediate |
| Processing Temp. | High | Low | Low |
This table provides a conceptual comparison based on general principles of ORMOSILs.
Tunability of Porous Texture and Surface Chemistry in Hybrid Xerogels
The incorporation of this compound into silica xerogels provides a powerful method for tuning their porous texture and surface chemistry. nih.govdntb.gov.ua The bulky cyclohexyl group acts as a "network modifier," influencing how the silica network forms and packs during the sol-gel process.
Porous Texture: The presence of the non-hydrolyzable organic groups creates steric hindrance that disrupts the formation of a dense, fully condensed silica network. This disruption leads to the formation of pores within the material. The size, volume, and distribution of these pores can be controlled by varying the molar percentage of CDMS in the initial precursor solution. researchgate.netnih.gov Research on similar organosilane precursors shows that as the concentration of the organic component increases, the resulting xerogels can exhibit significant changes in their specific surface area and pore volume. mdpi.com
Surface Chemistry: The surface chemistry of the xerogel is directly modified by the cyclohexyl groups. While a pure silica gel has a hydrophilic surface covered in silanol groups, the introduction of the hydrocarbon-rich cyclohexyl groups imparts a significant hydrophobic character to the material's surface. mdpi.com This change in surface energy affects the material's interaction with various substances, making it more compatible with non-polar molecules and less prone to water adsorption. mdpi.com The degree of hydrophobicity can be precisely controlled by the CDMS concentration.
The table below summarizes findings from a study on hybrid xerogels made with TEOS and various organosilane precursors, demonstrating the tunability of their properties. mdpi.com
| Precursor System (TEOS with Organic Silane) | Organic Content (mol%) | Resulting Porosity | Resulting Surface Chemistry |
| MPhTEOS Series | Increasing | Modulated Porosity | Increasingly Hydrophobic |
| Ph(TEOS)2 Series | Increasing | Different Porous Texture | More Hydrophilic than MPhTEOS |
This table is based on data for phenyl- and tolyl-substituted silanes, which serve as an illustrative example of how organic groups influence xerogel properties. mdpi.com The cyclohexyl group from CDMS would be expected to impart a strong hydrophobic character.
This ability to tailor both the physical structure (porosity) and the chemical nature (surface energy) of the final material makes CDMS-derived xerogels promising candidates for a wide range of applications, including specialized coatings, sensor platforms, and separation media. nih.govmdpi.com
Computational and Theoretical Investigations of Cyclohexyldimethoxymethylsilane
Molecular Dynamics Simulations of Cyclohexyldimethoxymethylsilane Interactions in Solution and at Interfaces
Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules and their interactions in different environments. longdom.org However, specific MD simulation studies detailing the interactions of this compound in various solvents or at interfaces are not prominently featured in the accessible scientific literature. Such simulations would provide valuable insights into its solvation, diffusion, and orientation at interfaces, which are critical for understanding its function in practical applications, such as its role as an external electron donor in polymerization catalysis. While general applications of MD simulations for studying molecular interactions are common, specific research focusing on CHMMS is sparse. longdom.org
Modeling of this compound Hydrolysis and Condensation Pathways
The hydrolysis and condensation of alkoxysilanes are fundamental processes for the formation of polysiloxanes and for their function as coupling agents. Computational modeling of these pathways for this compound would involve tracking the energetics and mechanisms of the cleavage of Si-OCH3 bonds by water and the subsequent formation of Si-O-Si linkages. Despite the importance of these reactions, specific theoretical models and computational studies dedicated to the hydrolysis and condensation pathways of CHMMS are not widely available in the scientific literature.
Computational Studies on this compound as a Catalyst Modifier
The most significant application of computational studies involving this compound is in the context of its role as an external electron donor in Ziegler-Natta catalysts for propylene (B89431) polymerization. In this capacity, CHMMS plays a crucial role in controlling the stereoselectivity of the catalyst, thereby influencing the properties of the resulting polypropylene (B1209903).
Density Functional Theory (DFT) has been employed to investigate the interaction of external donors like CHMMS with the catalyst components. researchgate.net These studies aim to elucidate how the structure of the silane (B1218182) donor affects the catalyst's activity and the stereoregularity of the polymer. For instance, research has shown that the steric hindrance provided by the cyclohexyl and methyl groups of CHMMS influences its interaction with the active sites of the catalyst. researchgate.netnih.gov
Three polypropylene samples were synthesized using a 4th generation Ziegler-Natta catalyst with this compound (donor c), dicyclopenthyldimethoxysilane (donor d), and diisopropyldimethoxysilane (B91332) (donor p) as external electron donors. researchgate.net The results from Fourier transform infrared spectroscopy (FT-IR) and successive self-nucleation and annealing (SSA) indicated that the fraction with high isotacticity and regular conformational structure decreased from sample 1 to 3, while the fraction with low isotacticity and less uniform stereo-defect distribution increased. researchgate.net
Furthermore, computational studies have explored the effect of CHMMS in comparison to other alkoxysilane donors. For example, when compared to dimethoxydimethylsilane (B74317) (DMDMS), the bulkier cyclohexyl group in CHMMS was found to decrease the catalyst activity more significantly in ethylene (B1197577) polymerization. researchgate.net In propylene polymerization, the use of CHMMS as an external electron donor can lead to high isotacticity in the resulting polypropylene, often exceeding 95%. nih.gov
The table below summarizes the findings from a comparative study of different external donors, highlighting the impact of CHMMS on polypropylene properties.
| External Donor | Catalyst Activity | Polypropylene Isotacticity |
| This compound (CHMMS) | Moderate | High (>95%) |
| Dicyclopenthyldimethoxysilane (DCPDMS) | High | High |
| Diisopropyldimethoxysilane (DIPDMS) | Low | Very High |
This table is a representation of general findings and the exact values can vary depending on the specific catalyst system and polymerization conditions.
These computational investigations, primarily using DFT, have been instrumental in building a deeper understanding of the structure-property relationships of external donors in Ziegler-Natta catalysis, with CHMMS serving as a key example.
Environmental and Safety Research Perspectives on Cyclohexyldimethoxymethylsilane
Degradation Pathways of Cyclohexyldimethoxymethylsilane in Environmental Matrices
Research into the environmental fate of this compound centers on its interaction with water and biological systems.
This compound is susceptible to hydrolysis when it comes into contact with water or moisture. ottokemi.compowerchemical.com This chemical reaction breaks the compound down into smaller molecules. The presence of methoxy (B1213986) groups in its structure makes it highly reactive to hydrolysis. hopemaxchem.com The reaction with water, acids, or basic substances results in the formation of methanol (B129727) and silanol (B1196071) and/or siloxanol compounds. ottokemi.comsmolecule.comcymitquimica.com
The rate of this breakdown has been studied, with one report indicating a half-life of 19 hours at a pH of 7 and a temperature of 25°C. ottokemi.com This relatively rapid decomposition means that the parent compound is not expected to persist for long periods in moist environments. Instead, the focus shifts to the environmental impact of its breakdown products.
Table 1: Hydrolysis Data for this compound
| Parameter | Value | Conditions | Source |
| Half-life | 19 hours | pH 7; 25°C | ottokemi.com |
| Primary Breakdown Products | Methanol, Silanol/Siloxanol compounds | Reaction with water/moisture | ottokemi.comcymitquimica.com |
This interactive table summarizes key data regarding the hydrolytic stability of this compound.
The biodegradability of this compound itself is limited. Studies have shown that it is not readily biodegradable, with a reported biological oxygen demand (BOD) test showing only 17% degradation over a 28-day period. ottokemi.com
However, the environmental fate of its hydrolysis products varies significantly. Methanol, one of the primary breakdown products, is known to be easily biodegradable. ottokemi.comeuropa.eu In contrast, the resulting silanol and/or siloxanol compounds are considered biologically not degradable. ottokemi.com Due to its persistence and breakdown products, this compound is classified as toxic to aquatic life with long-lasting effects. ottokemi.comsinomenco.com Therefore, preventing the material from entering surface waters, drains, or soil is a key environmental precaution. ottokemi.com
Table 2: Biodegradation and Environmental Classification
| Subject | Finding | Test/Classification | Source |
| This compound | Not readily biodegradable | 17% degradation in 28 days (OECD 301D) | ottokemi.com |
| Methanol (Hydrolysis Product) | Readily biodegradable | - | ottokemi.comeuropa.eu |
| Silanol/Siloxanol (Hydrolysis Product) | Biologically not degradable | - | ottokemi.com |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | GHS/CLP Classification | ottokemi.comsinomenco.com |
This interactive table presents findings on the biodegradation of this compound and its byproducts.
Research on Safe Handling and Disposal of this compound and its Byproducts
Given its chemical properties and potential hazards, research emphasizes specific protocols for the safe handling and disposal of this compound.
Safe handling practices are crucial to minimize exposure and risk. Key recommendations include:
Ventilation: Handling should occur in a well-ventilated area to prevent the accumulation of vapors. sinomenco.comechemi.com
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles. hopemaxchem.comsinomenco.comechemi.com In case of high vapor concentrations, a NIOSH-certified respirator may be necessary. cymitquimica.com
Avoiding Contact: Direct contact with skin and eyes should be avoided. sinomenco.comechemi.comlookchem.com If skin contact occurs, the area should be washed immediately with soap and plenty of water. echemi.com
Fire and Explosion Prevention: The compound is a combustible liquid. cymitquimica.com Keep it away from heat, sparks, open flames, and other sources of ignition. sinomenco.comlookchem.com Its hydrolysis liberates flammable methanol, whose vapors can form explosive mixtures with air. ottokemi.compowerchemical.com Precautionary measures against static discharge are required. cymitquimica.comsinomenco.com
Storage: Store containers in a cool, dry, and well-ventilated place, protected from moisture. hopemaxchem.comsinomenco.comlookchem.com Containers should be kept tightly sealed. hopemaxchem.comsinomenco.com
The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. ottokemi.comechemi.com Recommended disposal methods include:
Licensed Disposal Service: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company. sinomenco.comlookchem.com
Incineration: The material may be burned in a chemical incinerator equipped with an afterburner and scrubber. sinomenco.comlookchem.com
Spill Management: For spills, absorb the material with a liquid-binding substance like diatomaceous earth. ottokemi.com Do not flush with water. ottokemi.com The collected material should be placed in suitable, closed containers for disposal. sinomenco.comechemi.com It is critical to prevent the spillage from entering drains, surface waters, or soil. ottokemi.comsinomenco.com
The primary hazardous byproduct to consider during handling and in case of spills is methanol, which is toxic and flammable. ottokemi.comcymitquimica.com Under fire conditions, other hazardous decomposition products like carbon oxides and silicon oxides can be generated. powerchemical.comsinomenco.com
Future Research Directions and Emerging Applications of Cyclohexyldimethoxymethylsilane
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of organosilanes, including CHMMS, often involves chlorine-based processes, which raise environmental concerns due to the generation of harmful byproducts like hydrogen chloride. mdpi.com A significant area of future research lies in developing greener, chlorine-free synthetic routes.
One promising approach is the direct synthesis of alkoxysilanes from silicon and alcohols. mdpi.com This method, while challenging, offers a more environmentally benign alternative to conventional chlorosilane-based syntheses. mdpi.com Research efforts are focused on designing and optimizing catalysts for this direct process to improve efficiency and selectivity.
Another avenue for sustainable synthesis involves the hydrogenation of precursor compounds using catalysts with improved environmental profiles. For instance, the synthesis of Methyl-cyclohexyl-dimethoxy-silane has been achieved through the hydrogenation of methyl-phenyl-dimethoxysilane using a Raney nickel-chromium catalyst. prepchem.com Future research could explore the use of more sustainable and recyclable catalysts for similar transformations.
The use of renewable feedstocks is also a key aspect of sustainable chemical production. kit.edu Lignocellulosic biomass, being an abundant and non-edible resource, presents a valuable source of renewable carbon for producing chemical intermediates. chimia.ch Investigating pathways to derive precursors for CHMMS synthesis from biomass-derived platform chemicals is a critical long-term research goal. This aligns with the broader trend of transitioning from a fossil-fuel-based economy to a bio-based one.
Exploration of Cyclohexyldimethoxymethylsilane in Niche Catalytic Systems
While CHMMS is well-established in Ziegler-Natta catalysis for polypropylene (B1209903), its potential in other catalytic systems remains largely unexplored. Future research will likely focus on leveraging the unique steric and electronic properties of the cyclohexyl and dimethoxymethyl groups in novel catalytic applications.
One area of interest is the development of catalysts for asymmetric synthesis. The chiral nature of certain organosilane compounds can be exploited to induce stereoselectivity in chemical reactions. Research could focus on designing chiral catalysts derived from or incorporating CHMMS for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.
Furthermore, the reactivity of the Si-O and Si-C bonds in CHMMS could be harnessed in other catalytic cycles beyond polymerization. This could include applications in cross-coupling reactions, hydrosilylation, and other transformations where organosilanes act as key reagents or catalyst ligands. Investigating the coordination chemistry of CHMMS with various transition metals could unveil new catalytic activities.
Advanced Functional Materials Design Utilizing this compound
The incorporation of CHMMS into polymeric and composite materials offers exciting possibilities for creating advanced functional materials with tailored properties. The cyclohexyl group can impart hydrophobicity, thermal stability, and specific mechanical properties to a material.
Future research in this area could involve:
Surface Modification: Using CHMMS as a silane (B1218182) coupling agent to modify the surface of inorganic fillers (e.g., silica (B1680970), titania) for improved dispersion and interfacial adhesion in polymer composites. lanyachem.com This can lead to materials with enhanced mechanical strength, durability, and barrier properties.
Sol-Gel Processes: Employing CHMMS as a precursor in sol-gel processes to create hybrid organic-inorganic materials. These materials can exhibit unique optical, electronic, or catalytic properties depending on their composition and structure.
Silicone Polymers: Investigating the incorporation of the cyclohexyldimethoxymethylsilyl group into silicone polymer backbones. This could lead to the development of specialty silicones with enhanced performance characteristics, such as improved thermal resistance or specific surface properties.
Integration of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and development, and the study of CHMMS is no exception. mdpi.comyoutube.com These computational tools can accelerate discovery and optimization in several key areas.
In the context of CHMMS, ML models can be developed to:
Predict Catalyst Performance: By analyzing large datasets of experimental results, ML algorithms can identify complex relationships between the structure of electron donors like CHMMS, catalyst composition, polymerization conditions, and the resulting polymer properties. youtube.com This can guide the rational design of more efficient catalytic systems.
Optimize Reaction Conditions: ML algorithms can be used to efficiently explore the vast parameter space of chemical reactions, identifying optimal conditions for the synthesis of CHMMS or for reactions where it is used as a reagent. chemrxiv.org This can lead to higher yields, reduced reaction times, and lower energy consumption.
Discover Novel Materials: Generative ML models can be employed to design new molecules with desired properties. mdpi.com By learning from existing data on organosilanes and their applications, these models could propose novel structures based on the CHMMS scaffold for specific functional material applications. For instance, a recurrent neural network (RNN) has been used to generate a library of new chemical structures based on known anticancer activity. mdpi.com
The integration of ML requires the generation and curation of large, high-quality datasets. Therefore, future research will also need to focus on high-throughput experimentation and data management to fully leverage the power of AI.
Emerging Biochemical and Nanomaterials Applications
The unique properties of CHMMS also open doors to potential applications in the fields of biochemistry and nanomaterials. While still in the exploratory phase, these areas represent exciting frontiers for future research.
In the realm of biochemical applications , the biocompatibility and surface-modifying capabilities of silanes are of great interest. Research could explore the use of CHMMS to functionalize the surfaces of biomaterials, such as implants or drug delivery vehicles. The hydrophobic nature of the cyclohexyl group could be used to control protein adsorption or cellular interactions at the material interface.
In nanomaterials science , CHMMS could be used as a capping agent or surface ligand to stabilize nanoparticles and control their growth and assembly. The ability to modify the surface chemistry of nanoparticles is crucial for their application in areas such as catalysis, sensing, and biomedical imaging. The specific interactions of the cyclohexyldimethoxymethylsilyl group with different nanoparticle surfaces would be a key area of investigation.
Q & A
Q. What are the critical physicochemical parameters of cyclohexyldimethoxymethylsilane that influence its experimental handling and storage stability?
this compound (C₉H₂₀O₂Si) is a colorless liquid with a boiling point of 196°C, density of 0.9472 g/mL, and flash point of 66°C . Its moderate volatility and hygroscopicity necessitate storage under inert atmospheres (e.g., nitrogen) in moisture-free containers. Stability assessments should include periodic GC-MS or FTIR analysis to detect hydrolysis byproducts like silanols .
Q. What safety protocols should be implemented when handling this compound in catalytic studies?
The compound is classified under GHS hazard category A (acute toxicity) . Recommended protocols include:
- Use of PPE (gloves, goggles, lab coats).
- Operation in fume hoods to prevent inhalation.
- Emergency measures for spills (neutralization with inert adsorbents). Refer to SDS guidelines for detailed exposure limits and disposal procedures .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stereoregulating efficacy of this compound in Ziegler-Natta polypropylene catalysis?
this compound (Donor-C) acts as an electron donor in MgCl₂-supported TiCl₄ catalyst systems. Experimental design should include:
Q. What methodologies are effective in resolving contradictory data regarding the catalytic performance of this compound across different polymerization conditions?
Contradictions in catalytic activity (e.g., yield vs. stereoregularity) can arise from competing donor-aluminum interactions. Strategies include:
Q. How should kinetic studies be structured to investigate the hydrolysis sensitivity of this compound under varying pH conditions?
Hydrolysis mechanisms can be probed via:
- Controlled pH environments : Buffered aqueous solutions (pH 3–10).
- Kinetic monitoring : Track silanol formation using conductivity measurements or ²⁹Si NMR.
- Rate modeling : Pseudo-first-order kinetics to derive activation energies. Note: Hydrolysis rates increase significantly in acidic conditions due to proton-assisted cleavage of Si-O bonds .
Methodological Notes
- Data Analysis : For polymer studies, use deconvolution of XRD peaks to quantify amorphous/crystalline phases .
- Contradiction Mitigation : Cross-validate catalytic performance metrics (e.g., melt flow index vs. tacticity) using multivariate regression .
- Safety Compliance : Align experimental workflows with ISO 17025 for chemical handling and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
